3-Fluoro-4-(2-methylcyclohexyl)aniline

Catalog No.
S13730211
CAS No.
M.F
C13H18FN
M. Wt
207.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-(2-methylcyclohexyl)aniline

Product Name

3-Fluoro-4-(2-methylcyclohexyl)aniline

IUPAC Name

3-fluoro-4-(2-methylcyclohexyl)aniline

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

InChI

InChI=1S/C13H18FN/c1-9-4-2-3-5-11(9)12-7-6-10(15)8-13(12)14/h6-9,11H,2-5,15H2,1H3

InChI Key

QTFARTYSGDVKGG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C2=C(C=C(C=C2)N)F

3-Fluoro-4-(2-methylcyclohexyl)aniline is an organic compound characterized by its unique structure, which includes a fluorine atom and a 2-methylcyclohexyl group attached to an aniline backbone. The molecular formula of this compound is C13H18FNC_{13}H_{18}FN, with a molecular weight of approximately 207.29 g/mol . The presence of the fluorine atom often enhances the chemical stability and biological activity of the compound, making it a subject of interest in various chemical and pharmaceutical research fields.

, primarily due to the presence of the amino group and the fluorine atom. Key reactions include:

  • Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions, allowing for the synthesis of diverse derivatives.
  • Oxidation: The amino group can be oxidized to form nitroso or oxime derivatives, depending on the reaction conditions.
  • Reduction: Reduction reactions may convert the nitro group (if present) to an amino group or modify other functional groups.

Common reagents for these reactions include halogens for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction.

The biological activity of 3-Fluoro-4-(2-methylcyclohexyl)aniline is influenced by its structural features. Compounds with similar structures have shown potential as:

  • Antidepressants: Some derivatives exhibit activity against serotonin reuptake transporters.
  • Antimicrobial Agents: The presence of fluorine can enhance lipophilicity, improving membrane permeability and potentially leading to increased antimicrobial efficacy.
  • Anti-inflammatory Agents: Certain aniline derivatives are known to modulate inflammatory pathways, making them candidates for therapeutic applications in inflammatory diseases.

Research into the specific biological effects of 3-Fluoro-4-(2-methylcyclohexyl)aniline is ongoing, with preliminary studies suggesting promising pharmacological profiles .

The synthesis of 3-Fluoro-4-(2-methylcyclohexyl)aniline can be accomplished through several methods:

  • Nitration followed by Reduction: Starting from a suitable aromatic precursor, nitration introduces a nitro group which can subsequently be reduced to an amino group.
  • Direct Fluorination: Using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide allows for the introduction of fluorine directly onto the aromatic ring.
  • Cyclization Reactions: The cyclization of appropriate precursors can yield the desired cyclohexyl structure alongside the aniline moiety.

These methods require careful control of reaction conditions to optimize yield and purity .

3-Fluoro-4-(2-methylcyclohexyl)aniline has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug development, particularly in creating novel antidepressants or anti-inflammatory medications.
  • Agricultural Chemicals: Its derivatives may serve as agrochemicals due to their biological activity against pests or pathogens.
  • Material Science: Compounds with similar structures are explored for their properties in polymer chemistry and material science.

The unique properties conferred by the fluorine atom often enhance the performance and efficacy of these applications .

Interaction studies are crucial for understanding how 3-Fluoro-4-(2-methylcyclohexyl)aniline interacts with biological systems. Key areas of focus include:

  • Enzyme Binding Affinity: Investigating how this compound binds to specific enzymes or receptors can provide insights into its mechanism of action and therapeutic potential.
  • Cellular Uptake Mechanisms: Understanding how effectively this compound penetrates cellular membranes can inform its bioavailability and efficacy in vivo.
  • Toxicological Assessments: Evaluating any potential toxic effects through in vitro and in vivo studies is essential for assessing safety profiles.

Such studies are vital for advancing this compound's development into practical applications .

Several compounds share structural similarities with 3-Fluoro-4-(2-methylcyclohexyl)aniline. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
3-Fluoro-4-(methylsulphonyl)aniline914636-44-50.90Contains a methylsulfonyl group
3-Fluoro-2-methylaniline443-86-70.85Has a simpler structure without cyclohexyl
4-Fluoroaniline371-62-00.80Lacks cycloalkane substituents
3-Fluoro-4-(propyl)anilineNot available0.75Propyl group instead of cyclohexyl

Uniqueness

The uniqueness of 3-Fluoro-4-(2-methylcyclohexyl)aniline lies in its specific substitution pattern on the aromatic ring and the presence of a bulky cycloalkane group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This structural arrangement may lead to distinct binding affinities and pharmacological properties, making it a valuable candidate for further research and development .

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

207.142327740 g/mol

Monoisotopic Mass

207.142327740 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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